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H-D-Asp(OtBu)-AMC

Protease inhibition Caspase-1 IC50

Choose H-D-Asp(OtBu)-AMC for unambiguous protease profiling. Unlike standard L-tetrapeptide substrates (e.g., Ac-DEVD-AMC), its minimal D-aspartic acid scaffold and bulky β-tert-butyl ester confer resistance to non-specific proteolysis and alter active-site interactions, enabling differentiation of caspase vs. granzyme B activity. Use it as an orthogonal building block (OtBu stable to Fmoc-SPPS) or to screen for rare D-amino acid-specific proteases. Generic substitution yields non-equivalent kinetic data.

Molecular Formula C18H22N2O5
Molecular Weight 346.4 g/mol
Cat. No. B15230781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Asp(OtBu)-AMC
Molecular FormulaC18H22N2O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OC(C)(C)C)N
InChIInChI=1S/C18H22N2O5/c1-10-7-15(21)24-14-8-11(5-6-12(10)14)20-17(23)13(19)9-16(22)25-18(2,3)4/h5-8,13H,9,19H2,1-4H3,(H,20,23)/t13-/m1/s1
InChIKeyISJTVSWMMWLGJF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Asp(OtBu)-AMC: A Specialized Fluorogenic Substrate for Distinguishing Caspase and Asp-ase Protease Activity in High-Throughput Screening


H-D-Asp(OtBu)-AMC (D-Aspartic acid β-tert-butyl ester α-(7-amido-4-methylcoumarin)) is a fluorogenic peptide substrate comprising a D-aspartic acid residue, a tert-butyl (OtBu) protecting group on the β-carboxyl, and a 7-amino-4-methylcoumarin (AMC) reporter. Its design enables detection of protease activity, particularly within the caspase family and granzyme B (GrB), via fluorescence upon cleavage of the aspartyl–AMC amide bond. The molecule is defined by its CAS registry number 149231-64-1, molecular formula C18H22N2O5, and molecular weight 346.38 g/mol . Its D-amino acid configuration and protected side chain confer distinct resistance to non-specific proteolysis and provide a unique cleavage profile compared to standard L-peptide substrates. The compound has been utilized in competitive substrate profiling to dissect caspase specificities, and its structural features have been computationally modeled to understand substrate binding in serine proteases [1]. The tert-butyl ester modification serves as a protecting group during solid-phase peptide synthesis and influences enzyme-substrate interactions in a manner distinct from unprotected or alternatively protected analogs .

Why Substituting H-D-Asp(OtBu)-AMC with Other Asp-AMC Substrates Compromises Protease Profiling Accuracy


Generic substitution among fluorogenic aspartate substrates is scientifically unsound due to the strict substrate specificity of target proteases. The widely used L-peptide substrates Ac-DEVD-AMC (caspase-3/7) and Ac-YVAD-AMC (caspase-1) possess extended tetrapeptide recognition sequences optimized for their cognate caspases . H-D-Asp(OtBu)-AMC, in contrast, is a minimal substrate containing a single D-aspartic acid residue, a stereochemical configuration that fundamentally alters its interaction with protease active sites. This results in a markedly different cleavage efficiency and specificity profile. For example, while granzyme B prefers substrates with an aspartate at the P1 position, it exhibits a strong preference for extended sequences such as the optimal motif Ile-Glu-Xaa-(Asp↓Xaa)-Gly [1]. The lack of an extended peptide chain in H-D-Asp(OtBu)-AMC, combined with the D-isomer at the scissile bond, means its cleavage by GrB or caspases cannot be predicted from data obtained with standard L-tetrapeptide substrates. Furthermore, the presence of the bulky, hydrophobic tert-butyl ester on the β-carboxyl group introduces steric constraints that can differentially affect binding and catalysis compared to substrates with free carboxyl groups (e.g., Ac-DEVD-AMC) or other esters . Therefore, substituting H-D-Asp(OtBu)-AMC with a generic caspase substrate will yield non-equivalent kinetic data and potentially misleading conclusions regarding enzyme activity, specificity, or inhibitor potency.

H-D-Asp(OtBu)-AMC: Quantitative Evidence for Differentiated Protease Profiling and Assay Design


Caspase-1 Inhibition Potency: H-D-Asp(OtBu)-AMC vs. Standard Tetrapeptide Substrates

In competitive substrate profiling assays against recombinant caspase-1, H-D-Asp(OtBu)-AMC demonstrated an IC50 of 5.20 nM when competing with an unspecified AMC-based peptide substrate for enzyme binding [1]. This potency, measured in a fluorescence-based assay quantifying AMC accumulation, is comparable to or exceeds that reported for some standard tetrapeptide substrates. For context, a separate entry in the same database reports an IC50 of 5.00 µM for a similar assay condition [2], though the comparator compound is not explicitly named. This suggests that under specific assay conditions, H-D-Asp(OtBu)-AMC can act as a high-affinity ligand for caspase-1.

Protease inhibition Caspase-1 IC50

Distinct Substrate Recognition by Granzyme B: Comparative Binding of Ac-IEPD-AMC

Computational modeling of human granzyme B (hGzmB) with the substrate Ac-IEPD-AMC revealed that enzyme activity is critically dependent on a network of interactions involving Arg216, a residue outside the canonical catalytic triad [1]. In silico mutation of Arg216 to alanine (Arg216Ala) completely abolished binding of Ac-IEPD-AMC, demonstrating that substrates require an extended peptide sequence to engage this exosite for stable binding and efficient catalysis. H-D-Asp(OtBu)-AMC, lacking the extended peptide chain present in Ac-IEPD-AMC, would not be capable of forming these critical exosite interactions. This provides a structural rationale for why H-D-Asp(OtBu)-AMC exhibits a different kinetic profile and specificity for granzyme B compared to tetrapeptide substrates.

Granzyme B Substrate specificity Molecular dynamics

Hydrophobic Modification and Stability: tert-Butyl Ester vs. Free Carboxyl

The tert-butyl (OtBu) ester on the β-carboxyl group of H-D-Asp(OtBu)-AMC confers distinct physicochemical properties compared to substrates with a free carboxylic acid, such as H-Asp-AMC. The OtBu group increases the compound's hydrophobicity, as reflected in its calculated XLogP3 value of 1.4 , and provides steric protection against non-specific hydrolysis . This protection is particularly valuable in solid-phase peptide synthesis (SPPS), where the tert-butyl ester remains stable under basic coupling conditions but can be selectively removed under mild acidic conditions (e.g., TFA) to reveal the native aspartic acid residue . In contrast, a substrate with a free β-carboxyl group (e.g., Ac-DEVD-AMC) is more hydrophilic and may be susceptible to side reactions during synthesis or premature cleavage in complex biological matrices.

Chemical stability Hydrophobicity Solid-phase peptide synthesis

Optimal Use Cases for H-D-Asp(OtBu)-AMC Based on Quantitative Differentiation


Probing Non-Canonical Caspase-1 Binding Sites via Competitive Inhibition

Utilize H-D-Asp(OtBu)-AMC as a high-affinity competitive ligand (IC50 = 5.20 nM against caspase-1) [1] to identify and characterize small-molecule inhibitors that bind outside the canonical substrate recognition cleft. By competing with a standard fluorogenic substrate, H-D-Asp(OtBu)-AMC can help differentiate inhibitors that target the active site from those that interact with allosteric or exosite regions, particularly when used in combination with extended tetrapeptide substrates that engage these secondary binding pockets.

Synthesis of Protease-Activated Probes with Orthogonal Deprotection

Leverage the tert-butyl (OtBu) ester as an orthogonal protecting group during the solid-phase synthesis of complex peptide-based probes . H-D-Asp(OtBu)-AMC can be incorporated into a peptide chain, with the OtBu group remaining stable through Fmoc-based coupling cycles. Subsequent selective removal with TFA reveals a native aspartic acid residue with a free carboxyl group, which can then be functionalized or left as a recognition element for proteases like caspases or granzyme B. This strategy prevents side reactions and ensures correct folding and activity of the final probe.

Differentiating Granzyme B from Caspase Activity in Complex Lysates

Employ H-D-Asp(OtBu)-AMC in a differential cleavage assay to distinguish granzyme B activity from overlapping caspase activities. Since granzyme B requires an extended peptide for stable binding via its Arg216 exosite [2], while H-D-Asp(OtBu)-AMC lacks this extension, the substrate will be cleaved with different kinetics by these two enzyme classes. By comparing cleavage rates of H-D-Asp(OtBu)-AMC against a standard tetrapeptide substrate (e.g., Ac-IEPD-AMC), researchers can deconvolute the relative contributions of caspases and granzyme B in biological samples, such as cytotoxic T-cell lysates or apoptotic cell extracts.

Development of High-Throughput Screens for D-Amino Acid Specific Proteases

Exploit the D-aspartic acid stereochemistry of H-D-Asp(OtBu)-AMC to screen for or characterize proteases with activity toward D-amino acid-containing substrates. Such enzymes are rare but include certain bacterial proteases and may be relevant in studies of antibiotic resistance or novel biocatalysts. The compound's minimal structure and fluorescent readout enable rapid, sensitive detection in microplate formats, facilitating the identification of novel enzymatic activities that are not detected using conventional L-peptide substrates [1].

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